molecular formula C15H22N4O B7578880 4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile

4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile

Cat. No. B7578880
M. Wt: 274.36 g/mol
InChI Key: LCJXCLKTQYOUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as JNJ-31001074 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile involves its interaction with various proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases. It also activates certain proteins that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile in laboratory experiments is its potential as a new drug candidate. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential toxicity and safety in humans. Further studies are also needed to determine its mechanism of action and potential interactions with other drugs.

Synthesis Methods

The synthesis of 4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile involves a series of chemical reactions. One of the methods used for its synthesis involves the reaction of 4-bromo-2-cyanopyridine with 1-(2-hydroxy-2-methylpropyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

The potential applications of 4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile in scientific research are vast. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-[[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-15(2,20)12-19-7-5-18(6-8-19)11-13-3-4-17-14(9-13)10-16/h3-4,9,20H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJXCLKTQYOUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)CC2=CC(=NC=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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